Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C24H21ClN2O7S and its molecular weight is 516.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by K. Ravindra et al. (2008) explored the synthesis of novel compounds starting from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and further processing to yield compounds with potential antimicrobial activity. The synthesized compounds were tested for their effectiveness against various microbial strains, demonstrating the importance of furan derivatives in developing antimicrobial agents [K. Ravindra, H. Vagdevi, V. Vaidya, 2008].
Synthesis and Properties of Derivatives
L. M. Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, leading to derivatives that could be further reduced or modified. This research highlights the versatility of furan derivatives in synthesizing compounds with varied functional groups and potential applications in material science or pharmaceuticals [L. M. Pevzner, 2001].
Antimicrobial and Antioxidant Activity
A study by K. Devi et al. (2010) on Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives revealed significant antimicrobial and antioxidant activities. The work showcases the potential of naphtho[1,2-b]furan derivatives in contributing to the development of new therapeutic agents with antioxidant and antimicrobial properties [K. Devi, M. Ramaiah, D. Roopa, V. Vaidya, 2010].
Analytical and Spectral Study
The research conducted by H. Patel (2020) on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes provides insight into the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. This study demonstrates the compound's potential applications in analytical chemistry and coordination chemistry, particularly in developing metal-based drugs or catalysts [H. Patel, 2020].
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have diverse biological activities .
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O7S/c1-3-7-21-22(24(28)33-4-2)17-13-19(15-8-5-6-9-16(15)23(17)34-21)26-35(31,32)14-10-11-18(25)20(12-14)27(29)30/h5-6,8-13,26H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMCCXYHNUUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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